An In-Depth Technical Guide to N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide. While specific experimental data for this compound is not yet prevalent in published literature, this document leverages established principles of organic synthesis and medicinal chemistry to project its chemical characteristics, outline a robust synthetic pathway, and discuss its potential as a therapeutic agent. By analyzing the structure-activity relationships of closely related benzothiazole-benzamide analogs, we infer its likely physicochemical properties and biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a strategic framework for the future investigation of this promising molecule.
Chemical Identity and Nomenclature
The compound is systematically identified by its IUPAC name, which is derived from the core structures of 1,3-benzothiazole and benzamide, following the nomenclature rules established by the International Union of Pure and Applied Chemistry[1][2].
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IUPAC Name: N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide[1]
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Synonyms: At present, there are no widely recognized common names or synonyms for this compound.
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Molecular Formula: C₁₄H₈BrClN₂OS
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Molecular Weight: 383.65 g/mol
The chemical structure consists of a 2-aminobenzothiazole moiety where the amine is acylated by a 2-chlorobenzoyl group. The benzothiazole ring is substituted with a bromine atom at the 4-position.
Figure 1: Structural components of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide.
Proposed Synthesis and Mechanistic Rationale
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, 4-bromo-1,3-benzothiazol-2-amine and 2-chlorobenzoyl chloride, followed by their coupling via a nucleophilic acyl substitution reaction. This approach is well-documented for the synthesis of related benzothiazole amide derivatives[5].
Figure 2: Proposed synthetic workflow for the target compound.
Synthesis of Key Intermediate 1: 4-Bromo-1,3-benzothiazol-2-amine
The synthesis of substituted 2-aminobenzothiazoles is a well-established process in heterocyclic chemistry[6]. A common and effective method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.
Experimental Protocol:
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Starting Material: The synthesis would commence from a commercially available substituted aniline, such as 3-bromoaniline.
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Thiocyanation Reaction: To a cooled and stirred solution of 3-bromoaniline (1.0 eq) and potassium thiocyanate (1.0 eq) in glacial acetic acid, a solution of bromine (1.0 eq) in glacial acetic acid is added dropwise, maintaining the temperature below 10°C.
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Cyclization and Work-up: The reaction mixture is stirred for several hours. The precipitated hydrochloride salt of the product is filtered and washed with acetic acid. The salt is then dissolved in hot water and neutralized with an aqueous ammonia solution to precipitate the free amine.
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Purification: The crude 4-bromo-1,3-benzothiazol-2-amine is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to yield the purified intermediate.
Causality of Experimental Choices: The use of bromine serves as an in-situ oxidizing agent to facilitate the cyclization of the intermediate thiourea formed from the aniline and thiocyanate. The acidic medium protonates the aniline, activating it for the reaction. Maintaining a low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted by-products.
Synthesis of Key Intermediate 2: 2-Chlorobenzoyl Chloride
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride is highly effective for this purpose[7][8].
Experimental Protocol:
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Reaction Setup: 2-Chlorobenzoic acid (1.0 eq) is dissolved in an inert solvent such as toluene or used neat.
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Chlorination: Thionyl chloride (1.05-1.2 eq) is added to the solution. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Progression: The mixture is heated under reflux (e.g., at 75°C) until the evolution of HCl and SO₂ gases ceases[8]. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
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Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. The resulting crude 2-chlorobenzoyl chloride, often obtained as a yellow oil, is typically used in the next step without further purification[7][8].
Causality of Experimental Choices: Thionyl chloride is a preferred reagent because the by-products (HCl and SO₂) are gaseous, which simplifies the purification of the product. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a better leaving group.
Final Step: Amidation to Yield N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
The final step is the formation of the amide bond through the reaction of the 2-aminobenzothiazole intermediate with the 2-chlorobenzoyl chloride. This is a classic Schotten-Baumann type reaction.
Experimental Protocol:
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Reactant Dissolution: 4-Bromo-1,3-benzothiazol-2-amine (1.0 eq) is dissolved in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), is added to the solution to act as an acid scavenger.
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Acylation: The solution is cooled in an ice bath, and a solution of 2-chlorobenzoyl chloride (1.0-1.1 eq) in the same solvent is added dropwise with stirring.
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Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-24 hours). The progress is monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic impurities, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices: The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The dropwise addition of the acyl chloride at low temperature helps to control the reaction rate and minimize side reactions.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target molecule can be inferred from data on similar benzothiazole-benzamide structures[9][10][11].
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Appearance | Off-white to pale yellow solid | Substituted benzamides and benzothiazoles are typically crystalline solids at room temperature[3][11]. |
| Melting Point | Expected to be in the range of 180-250 °C | The rigid, planar structure with potential for intermolecular hydrogen bonding and π-π stacking suggests a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of polar amide and heterocyclic groups is offset by the two aromatic rings and halogen substituents, leading to low aqueous solubility[3]. |
| LogP | Estimated to be between 4 and 5 | Calculated based on the contributions of the bromo, chloro, and aromatic functionalities, suggesting good lipophilicity. |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzothiazole and the 2-chlorobenzoyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide group (around 165-170 ppm), as well as the carbons of the two aromatic systems.
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FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the amide group (around 1650-1700 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic isotopic patterns for the presence of one bromine and one chlorine atom.
Potential Applications and Biological Activity
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities[10][12][13]. The combination of a benzothiazole ring with a benzamide moiety has been shown to be a fruitful strategy for developing new therapeutic agents[9][14][15].
Figure 3: Known biological activities of the N-(benzothiazol-2-yl)benzamide scaffold.
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Antimicrobial Activity: Many benzothiazole derivatives have demonstrated potent antibacterial and antifungal properties[13][16][17]. Some act by inhibiting enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS)[13][16]. The presence of halogens (bromo and chloro) on the aromatic rings of the target molecule may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes and increasing its antimicrobial efficacy.
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Anticancer Activity: The benzothiazole nucleus is present in several compounds with significant antitumor activity[12][13]. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The specific substitution pattern of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide makes it a candidate for screening against various cancer cell lines.
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Anti-inflammatory and Analgesic Activity: Benzothiazole-benzamide hybrids have been reported to possess both anti-inflammatory and analgesic properties[15]. These activities are often linked to the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Other Potential Activities: Related structures have also been investigated as anticonvulsants, antidepressants, and antidiabetic agents, for instance, by acting as allosteric activators of human glucokinase (GK)[9][15][18].
The specific combination of the 4-bromo substituent on the benzothiazole ring and the 2-chloro substituent on the benzamide moiety provides a unique electronic and steric profile that warrants investigation across these therapeutic areas.
Conclusion
N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is a novel compound with significant potential for applications in medicinal chemistry and drug discovery. Based on the well-established chemistry of its constituent scaffolds, a reliable and efficient synthetic route has been proposed in this guide. The analysis of related compounds suggests that it will likely possess interesting physicochemical properties and a broad spectrum of biological activities, particularly as an antimicrobial or anticancer agent. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other related benzothiazole-benzamide derivatives. Further experimental validation is required to confirm the properties and therapeutic potential outlined in this technical guide.
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